Cas no 395-35-7 (2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid)

2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid is a versatile organic compound with unique structural features. This compound exhibits high purity and stability, making it suitable for a range of applications, including pharmaceutical research and synthesis. Its distinctive trifluoromethyl group enhances solubility and selectivity, contributing to improved chemical reactions and outcomes.
2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid structure
395-35-7 structure
Product Name:2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid
CAS No:395-35-7
MF:C9H7F3O3
MW:220.145293474197
MDL:MFCD00009724
CID:82257
PubChem ID:24853949
Update Time:2025-06-18

2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Hydroxy-2-(4-(trifluoromethyl)phenyl)acetic acid
    • 4-(TRIFLUOROMETHYL)MANDELIC ACID
    • 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid
    • 2-(4-(Trifluoromethyl)phenyl)-2-hydroxyacetic acid
    • FS-1141
    • p-Trifluoromethylmandelic acid
    • 395-35-7
    • 2-Hydroxy-2-(4-(trifluoromethyl)phenyl)aceticacid
    • NS00043190
    • DS-2858
    • MFCD00009724
    • FT-0616932
    • Hydroxy[4-(trifluoromethyl)phenyl]acetic acid #
    • DTXSID40960134
    • A824606
    • EINECS 206-900-1
    • 4-(Trifluoromethyl)mandelic acid, 98%
    • EN300-332422
    • Benzeneacetic acid, .alpha.-hydroxy-4-(trifluoromethyl)-
    • Hydroxy[4-(trifluoromethyl)phenyl]acetic acid
    • SY061815
    • AKOS005258103
    • 4-(Trifluoromethyl)phenylglycolic acid
    • Z788000708
    • 4-Trifluoromethylmandelic acid
    • SCHEMBL504284
    • AMY2979
    • DB-049432
    • MDL: MFCD00009724
    • Inchi: 1S/C9H7F3O3/c10-9(11,12)6-3-1-5(2-4-6)7(13)8(14)15/h1-4,7,13H,(H,14,15)
    • InChI Key: SDGXYUQKJPFLDG-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=CC=1)C(C(=O)O)O)(F)F
    • BRN: 2979949

Computed Properties

  • Exact Mass: 220.03500
  • Monoisotopic Mass: 220.035
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 57.5A^2
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • Color/Form: Not available
  • Density: 1.3670 (estimate)
  • Melting Point: 130-134 °C
  • Boiling Point: 324.2 °C at 760 mmHg
  • Flash Point: 149.8 °C
  • Refractive Index: 1.502
  • PSA: 57.53000
  • LogP: 1.82340
  • Solubility: Not available

2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid Security Information

  • Hazard Statement: Irritant
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S37/39-S26
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • HazardClass:IRRITANT

2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid Customs Data

  • HS CODE:2918199090
  • Customs Data:

    China Customs Code:

    2918199090

    Overview:

    HS: 2918199090. Other alcohol containing but not other oxy carboxylic acids(Including its anhydride\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918199090 other carboxylic acids with alcohol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

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2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid Related Literature

Additional information on 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid

Introduction to 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid (CAS No. 395-35-7)

2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid, identified by its Chemical Abstracts Service (CAS) number 395-35-7, is a significant compound in the realm of pharmaceutical and chemical research. This compound, featuring a hydroxy group and a trifluoromethyl substituent on a phenyl ring, has garnered attention due to its versatile structural properties and potential applications in medicinal chemistry. The presence of both polar and non-polar functional groups makes it a promising candidate for various biochemical interactions, which are being explored in contemporary research.

The molecular structure of 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid consists of a central acetic acid moiety linked to a phenyl ring that is further substituted with a trifluoromethyl group at the para position. This arrangement imparts unique electronic and steric properties to the molecule, making it an attractive scaffold for drug design. The hydroxy group, in particular, contributes to hydrogen bonding capabilities, which are crucial for molecular recognition processes in biological systems.

In recent years, the pharmaceutical industry has shown increasing interest in compounds containing trifluoromethyl groups due to their ability to enhance metabolic stability, lipophilicity, and binding affinity. The incorporation of this group into bioactive molecules often leads to improved pharmacokinetic profiles, which is a critical factor in drug development. 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid exemplifies this trend, as its structure suggests potential interactions with biological targets that could be exploited for therapeutic purposes.

One of the most compelling aspects of 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid is its versatility as a building block in synthetic chemistry. Researchers have leveraged its structural features to develop novel derivatives with enhanced biological activity. For instance, modifications of the phenyl ring or the acetic acid moiety have led to compounds with anti-inflammatory, anti-cancer, and antimicrobial properties. These derivatives often exhibit improved efficacy and reduced side effects compared to their parent compounds.

The synthesis of 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid involves multi-step organic reactions that highlight the compound's synthetic utility. The process typically begins with the preparation of the phenyl ring substituted with a trifluoromethyl group, followed by functionalization at the para position with a hydroxy group. The final step involves introducing the acetic acid moiety through esterification or hydrolysis reactions. These synthetic pathways underscore the compound's importance as a precursor in medicinal chemistry.

Recent studies have explored the pharmacological potential of 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid and its derivatives. For example, researchers have investigated its role as an intermediate in the development of kinase inhibitors, which are used to treat various cancers and inflammatory diseases. The compound's ability to modulate enzyme activity has been attributed to its unique structural features, including the interplay between the hydroxy and trifluoromethyl groups.

In addition to its pharmaceutical applications, 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid has found utility in materials science and industrial chemistry. Its ability to participate in hydrogen bonding and its compatibility with various functional groups make it a valuable component in polymer synthesis and surface coatings. These applications demonstrate the broad chemical versatility of the compound.

The chemical properties of 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid, such as its solubility profile and thermal stability, have been extensively studied to optimize its use in different contexts. Solubility studies have revealed that the compound exhibits moderate solubility in polar solvents like water and ethanol but poor solubility in non-polar solvents like hexane. This property can be leveraged to design formulations that enhance drug delivery efficiency.

Thermal stability studies have shown that 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid remains stable under standard storage conditions but may degrade at elevated temperatures or in the presence of strong oxidizing agents. These findings are crucial for ensuring long-term stability during storage and transportation, which are essential considerations for pharmaceutical products.

The environmental impact of 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid has also been evaluated as part of broader sustainability efforts in chemical manufacturing. Researchers have assessed its biodegradability and ecotoxicity profiles to determine its environmental footprint. While preliminary data suggest that the compound is not highly toxic or persistent in aquatic environments, further studies are needed to fully understand its ecological behavior.

In conclusion, 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid (CAS No. 395-35-7) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features, including the presence of both a hydroxy group and a trifluoromethyl substituent on a phenyl ring, make it an attractive scaffold for drug design and synthetic chemistry. Ongoing research continues to uncover new applications for this compound, reinforcing its importance as a key player in modern chemical science.

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